1-(Methoxyacetyl)piperidine-4-carboxylic acid
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Overview
Description
Preparation Methods
The synthesis of 1-(Methoxyacetyl)piperidine-4-carboxylic acid involves several steps. One common synthetic route includes the selective deprotection of the t-Bu-ester, followed by in situ decarboxylation to yield the desired ketone . Industrial production methods often involve the hydrogenation of pyridine over a molybdenum disulfide catalyst .
Chemical Reactions Analysis
1-(Methoxyacetyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions with various reagents to form substituted derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Methoxyacetyl)piperidine-4-carboxylic acid has several scientific research applications:
Biology: The compound is utilized in proteomics research due to its unique properties.
Medicine: It has potential therapeutic applications, including the development of protein kinase D inhibitors.
Industry: The compound is used in the production of scalable catalysts for asymmetric hydrogenation reactions.
Mechanism of Action
The mechanism of action of 1-(Methoxyacetyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through modulation of enzymatic activities and protein interactions .
Comparison with Similar Compounds
1-(Methoxyacetyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
Piperidine: A basic heterocyclic amine with a six-membered ring structure.
Methyl piperidine-4-carboxylate: Used in the synthesis of various inhibitors and catalysts.
Properties
IUPAC Name |
1-(2-methoxyacetyl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-14-6-8(11)10-4-2-7(3-5-10)9(12)13/h7H,2-6H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBKUNDIHRGCFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(CC1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588256 |
Source
|
Record name | 1-(Methoxyacetyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40588256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926189-92-6 |
Source
|
Record name | 1-(Methoxyacetyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40588256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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